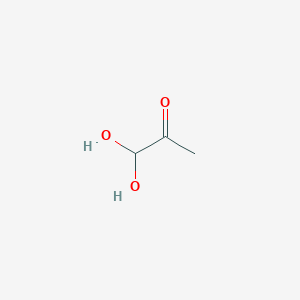

1,1-Dihydroxypropan-2-one

Overview

Description

1,1-Dihydroxypropan-2-one, identified as the peroxy radical CH₃COC(OH)₂OO(•), is a reactive intermediate formed during the decomposition of L-valine under nonthermal dielectric barrier discharge (DBD) plasma conditions . This radical species plays a critical role in oxidative pathways, particularly in DNA damage mechanisms, due to its high reactivity and participation in free radical-mediated reactions . Unlike stable propanone derivatives, this compound peroxy is transient and typically detected in dynamic systems such as plasma-treated biological or chemical environments. Its formation is time-dependent and correlates with the generation of other decomposition products like acetone, pyruvic acid, and organic radicals .

Scientific Research Applications

Cosmetic Applications

Dihydroxyacetone is predominantly recognized for its role in cosmetic formulations, especially in sunless tanning products. It reacts with amino acids in the skin's surface to produce a brown pigment through a process similar to the Maillard reaction. This reaction occurs primarily in the stratum corneum, the outermost layer of the skin, making DHA a popular choice for achieving a tanned appearance without sun exposure.

Safety and Efficacy

- Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) have evaluated DHA's safety profile, concluding it is safe for use in cosmetic applications when used as directed .

- Clinical studies have demonstrated its effectiveness in treating conditions like vitiligo by inducing pigmentation in affected areas .

Food Industry Applications

Originally utilized as an artificial sweetener for diabetic patients, dihydroxyacetone has found limited but significant applications in the food industry. Its ability to provide sweetness without raising blood sugar levels makes it an attractive option for food formulations aimed at health-conscious consumers.

Sweetening Agent

- DHA can serve as a low-calorie sweetener due to its non-glycemic properties.

- Its use is largely overshadowed by other sweeteners but remains relevant in niche markets focusing on diabetic-friendly products .

Biochemical Research

Dihydroxyacetone is also recognized for its biochemical significance. It plays a role in metabolic pathways and has been studied for its potential health benefits.

Metabolic Role

- As a ketotriose monosaccharide, DHA participates in glycolysis and can be phosphorylated to form intermediates essential for energy metabolism .

- Research indicates that DHA can influence stress response pathways in cultured human cells, suggesting potential therapeutic applications in stress-related conditions .

Industrial Applications

The industrial production of dihydroxyacetone primarily involves the oxidation of glycerol. This process has gained attention due to the increasing demand for sustainable production methods.

Production Techniques

- Microbial fermentation using Gluconobacter oxydans is a common method for producing DHA from glycerol, showcasing its bio-based synthesis potential .

- Advances in catalytic processes have improved yields and selectivity for DHA during glycerol oxidation, indicating ongoing optimization efforts in industrial applications .

Case Studies and Research Findings

Numerous studies have documented the applications and effects of dihydroxyacetone across various fields:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,1-Dihydroxypropan-2-one, and how can its purity be validated?

- Methodological Answer : this compound is synthesized via Cu(I)-catalyzed oxidation of hydroxyacetone (2-hydroxypropan-2-one) under mild conditions. Key steps include:

- Reacting hydroxyacetone with a Cu(I) catalyst in methanol at controlled temperatures (20–25°C).

- Avoiding excessive concentration due to the compound’s low boiling point and tendency to polymerize.

- Characterizing the product using NMR (δ 4.70 ppm for the hydroxyl group and δ 2.17 ppm for the methyl group in MeOH-d) and comparing spectra with literature data. Yield optimization requires careful solvent selection and catalyst loading adjustments .

Q. What analytical techniques are critical for identifying this compound in complex mixtures?

- Methodological Answer :

- GC-MS : Effective for detecting volatile derivatives; derivatization (e.g., silylation) enhances stability.

- NMR : Monitors hydroxyl and methyl proton signals, with solvent choice (e.g., MeOH-d) critical to avoid peak broadening.

- Radical Trapping : In biochemical studies, electron paramagnetic resonance (EPR) or spin-trapping agents (e.g., DMPO) can identify transient radicals like CHCOC(OH)OO derived from this compound .

Advanced Research Questions

Q. How can researchers mitigate challenges in synthesizing this compound due to its physical instability?

- Methodological Answer :

- Low-Temperature Processing : Conduct reactions and purifications below 25°C to minimize polymerization.

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) during NMR analysis to stabilize the compound.

- In Situ Analysis : Employ real-time monitoring (e.g., inline IR spectroscopy) to track reaction progress without isolating unstable intermediates .

Q. What mechanistic role does this compound play in radical-mediated DNA damage, and how can this be experimentally validated?

- Methodological Answer :

- Plasma Treatment Studies : Expose L-valine solutions to dielectric barrier discharge (DBD) plasma to generate this compound peroxy radicals.

- Radical Detection : Use GC-MS to identify decomposition products (e.g., acetone, pyruvic acid) and EPR to confirm radical intermediates.

- DNA Interaction Assays : Co-incubate radicals with plasmid DNA and quantify strand breaks via gel electrophoresis .

Q. How should researchers address contradictory data in purity assessments of this compound across different synthesis methods?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, elemental analysis).

- Controlled Replication : Standardize reaction conditions (catalyst purity, solvent grade) to isolate variables.

- Secondary Data Integration : Compare findings with published spectra and decomposition profiles, prioritizing peer-reviewed sources over industrial datasets .

Q. Methodological Design Considerations

Q. What criteria should guide the formulation of research questions on this compound’s reactivity?

- Methodological Answer : Apply the FINER framework :

- Feasible : Ensure access to specialized equipment (e.g., plasma reactors for radical studies).

- Novel : Investigate understudied pathways, such as its role in abiotic stress responses.

- Ethical : Adhere to safety protocols for handling reactive intermediates.

- Relevant : Align with gaps in organic radical chemistry or environmental toxicology .

Q. How can researchers design experiments to study this compound’s environmental degradation pathways?

- Methodological Answer :

- Simulated Environmental Systems : Use UV irradiation or microbial consortia to mimic natural degradation.

- Metabolite Profiling : Employ high-resolution LC-MS to track transformation products.

- Kinetic Modeling : Apply pseudo-first-order kinetics to quantify degradation rates under varying pH and temperature conditions .

Q. Data Analysis and Reporting Standards

Q. What are the best practices for reporting synthetic and analytical data on this compound in peer-reviewed journals?

- Methodological Answer :

- Reproducibility : Detail catalyst preparation, solvent purification, and NMR acquisition parameters (e.g., relaxation delays).

- Supporting Information : Provide raw spectral data and chromatograms in supplementary files.

- Ethical Compliance : Disclose any hazards (e.g., radical toxicity) and institutional safety approvals .

Comparison with Similar Compounds

Propan-2-one (acetone) derivatives exhibit diverse chemical behaviors based on their substituents. Below is a detailed comparison of 1,1-dihydroxypropan-2-one with structurally related compounds, emphasizing their molecular features, reactivity, and applications.

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Propan-2-one Derivatives

*Not a stable compound; CAS number unavailable.

Key Observations:

Substituent Influence on Reactivity: The hydroxyl groups in this compound peroxy enhance its oxidative capacity, making it highly reactive compared to stable analogs like 1-hydroxy-3-phenylpropan-2-one . Acetal derivatives (e.g., (R)-1,1-dimethoxy-2-hydroxypropane) demonstrate reduced reactivity, favoring stability in aqueous environments .

Biological and Industrial Relevance: this compound peroxy is implicated in plasma-induced DNA damage, highlighting its role in biomedical research . 1-Hydroxy-3-phenylpropan-2-one and its analogs are used in synthetic organic chemistry for constructing chiral intermediates . Halogenated propanones (e.g., 1-chloro derivatives) are precursors in agrochemical and pharmaceutical synthesis .

Stability and Reactivity Profiles

- Radical vs. Stable Compounds : this compound peroxy is a short-lived radical with a half-life dependent on environmental conditions, whereas analogs like 1-hydroxy-3-phenylpropan-2-one are stable under standard conditions .

- Degradation Pathways: Plasma-treated systems generate this compound peroxy alongside acetone and pyruvic acid, while halogenated propanones degrade via dehalogenation or nucleophilic substitution .

Preparation Methods

Catalytic Oxidation of Glycerol

Glycerol, a byproduct of biodiesel production, has emerged as a low-cost feedstock for synthesizing value-added compounds. While its oxidation typically yields 1,3-dihydroxypropan-2-one (DHA) via selective oxidation of the secondary hydroxyl group , modifying reaction conditions and catalysts could theoretically target primary hydroxyl groups to produce 1,1-dihydroxypropan-2-one.

Heterogeneous Catalysis

Noble metal catalysts, such as platinum (Pt) or palladium (Pd) supported on carbonaceous materials, are widely used for glycerol oxidation. In studies focusing on DHA synthesis, Pt/C catalysts under alkaline conditions achieve ~50% selectivity for DHA at 60°C . For this compound, altering the catalyst’s electronic properties or support matrix might shift selectivity toward primary hydroxyl oxidation. Bimetallic systems (e.g., Pt-Bi) could suppress overoxidation and enhance primary carbon activation, though experimental data for this specific isomer remain sparse .

Homogeneous Catalysis

Homogeneous palladium complexes, such as Pd(II) acetate in acidic media, facilitate glycerol oxidation at milder temperatures (40–80°C). These systems avoid microbial catalysts like Gluconobacter oxydans, which are constrained by low productivity and high purification costs . Theoretical studies suggest that ligand design in Pd complexes could stabilize intermediates favoring primary hydroxyl oxidation, though practical yields for this compound are unreported .

Hydration of Methylglyoxal

This compound is the hydrate form of methylglyoxal (2-oxopropanal). Industrial synthesis often involves methylglyoxal production followed by controlled hydration.

Methylglyoxal Synthesis

Methylglyoxal is generated via:

-

Oxidation of Acetone : Ozonolysis or catalytic oxidation of acetone using silver-based catalysts at 300–400°C yields methylglyoxal with ~30% efficiency .

-

Glucose Degradation : Enzymatic pathways via methylglyoxal synthase convert dihydroxyacetone phosphate (DHAP) into methylglyoxal, though this route is primarily biochemical .

Hydration Process

Methylglyoxal undergoes spontaneous hydration in aqueous media to form this compound. Acidic conditions (pH 2–4) accelerate this process, achieving equilibrium within hours at 25°C . The reaction is reversible, with the hydrate form dominating in solution (>90% at equilibrium) .

Biochemical Pathways

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae naturally produce methylglyoxal as a byproduct of glycolysis. The glyoxalase system then converts it into D-lactate via glutathione-dependent intermediates . Engineered strains lacking glyoxalase I could accumulate methylglyoxal hydrate, though industrial-scale production remains challenging due to toxicity concerns.

Comparative Analysis of Methods

| Method | Catalyst/System | Temperature | Yield | Challenges |

|---|---|---|---|---|

| Glycerol Oxidation | Pt/C, Pd complexes | 40–80°C | <5%* | Low selectivity for 1,1 isomer |

| Methylglyoxal Hydration | Acidic aqueous media | 25°C | >90% | Equilibrium-limited, purification |

| Biochemical Production | Engineered microbes | 37°C | N/A | Toxicity, low throughput |

*Theoretical estimate based on DHA synthesis data .

Industrial and Research Considerations

The surplus of glycerol from biodiesel production (~10 million tons annually) makes it an attractive feedstock . However, transitioning from DHA to this compound synthesis requires breakthroughs in catalyst design. Computational studies exploring transition-state geometries for primary hydroxyl oxidation could inform catalyst development . Meanwhile, methylglyoxal hydration offers a direct route but demands efficient separation techniques to isolate the hydrate from aqueous mixtures .

Properties

CAS No. |

1186-47-6 |

|---|---|

Molecular Formula |

C3H6O3 |

Molecular Weight |

90.08 g/mol |

IUPAC Name |

1,1-dihydroxypropan-2-one |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h3,5-6H,1H3 |

InChI Key |

UOQFZGVGGMHGEE-UHFFFAOYSA-N |

SMILES |

CC(=O)C(O)O |

Canonical SMILES |

CC(=O)C(O)O |

Synonyms |

methylglyoxal hydrate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.